![molecular formula C8H9NO2 B12852265 (6R,7S)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12852265.png)
(6R,7S)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-EN-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4S)-2-acetyl-2-azabicyclo[221]Heptan-5-en-3-one is a bicyclic compound featuring a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-2-acetyl-2-azabicyclo[2.2.1]Heptan-5-en-3-one typically involves a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions
(1R,4S)-2-acetyl-2-azabicyclo[2.2.1]Heptan-5-en-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products depending on the substituents involved .
Aplicaciones Científicas De Investigación
(1R,4S)-2-acetyl-2-azabicyclo[2.2.1]Heptan-5-en-3-one has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1R,4S)-2-acetyl-2-azabicyclo[2.2.1]Heptan-5-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
2-azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with similar structural features.
Dichloroaniline: A compound with an aniline ring substituted with chlorine atoms, used for comparison due to its distinct chemical properties.
Uniqueness
(1R,4S)-2-acetyl-2-azabicyclo[2.2.1]Heptan-5-en-3-one is unique due to its specific bicyclic structure and the presence of an acetyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
(1R,4S)-2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C8H9NO2/c1-5(10)9-7-3-2-6(4-7)8(9)11/h2-3,6-7H,4H2,1H3/t6-,7+/m1/s1 |
Clave InChI |
ZUMZWQHPSXZHBQ-RQJHMYQMSA-N |
SMILES isomérico |
CC(=O)N1[C@@H]2C[C@H](C1=O)C=C2 |
SMILES canónico |
CC(=O)N1C2CC(C1=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


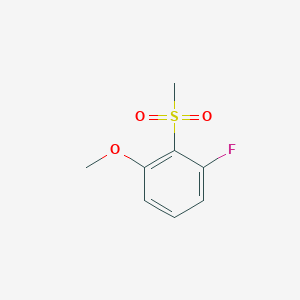

![(3aS,8aR)-5-Phenyl-2-(pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B12852196.png)


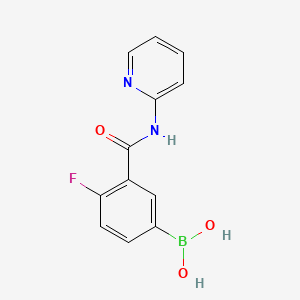
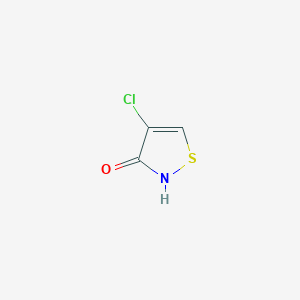

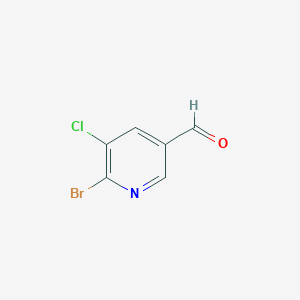

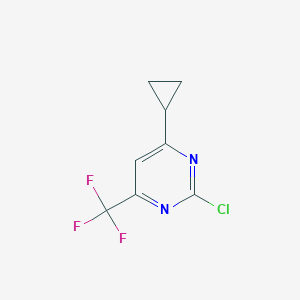
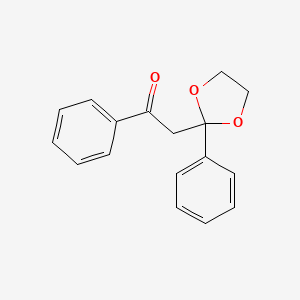
![[(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12852255.png)

